1-(4-(2-Aminoethyl)piperazin-1-yl)ethanone hydrochloride
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Overview
Description
1-(4-(2-Aminoethyl)piperazin-1-yl)ethanone hydrochloride is a chemical compound that belongs to the class of piperazine derivatives. It is characterized by the presence of a piperazine ring substituted with an aminoethyl group and an ethanone moiety. This compound is of significant interest due to its versatile applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(2-Aminoethyl)piperazin-1-yl)ethanone hydrochloride typically involves the reaction of 1-(2-aminoethyl)piperazine with acetyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or chloroform. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification systems helps in achieving consistent quality. The reaction conditions are optimized to minimize by-products and enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 1-(4-(2-Aminoethyl)piperazin-1-yl)ethanone hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed: The major products formed from these reactions include N-oxides, reduced amines, and various substituted piperazine derivatives .
Scientific Research Applications
1-(4-(2-Aminoethyl)piperazin-1-yl)ethanone hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(4-(2-Aminoethyl)piperazin-1-yl)ethanone hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the context of its use. In biological systems, it may modulate neurotransmitter activity by binding to receptor sites, thereby influencing signal transduction pathways .
Comparison with Similar Compounds
1-(2-Aminoethyl)piperazine: A precursor in the synthesis of 1-(4-(2-Aminoethyl)piperazin-1-yl)ethanone hydrochloride, used in similar applications.
2-(1-Piperazinyl)ethylamine: Another piperazine derivative with comparable chemical properties and applications.
4-(2-Aminoethyl)-1-piperazineacetic acid: A related compound with distinct functional groups, used in different research contexts.
Uniqueness: this compound stands out due to its specific structural features, which confer unique reactivity and binding properties. Its versatility in undergoing various chemical reactions and its broad range of applications make it a valuable compound in both research and industrial settings .
Properties
IUPAC Name |
1-[4-(2-aminoethyl)piperazin-1-yl]ethanone;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N3O.ClH/c1-8(12)11-6-4-10(3-2-9)5-7-11;/h2-7,9H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORSSTUXZMKJAKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)CCN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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